Ethyl Cyclohexylideneacetate: A Comprehensive Technical Guide
Ethyl Cyclohexylideneacetate: A Comprehensive Technical Guide
CAS Number: 1552-92-7
This technical guide provides an in-depth overview of ethyl cyclohexylideneacetate, a versatile organic compound with significant applications in research and development, particularly within the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential applications.
Chemical and Physical Properties
Ethyl cyclohexylideneacetate is a clear liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 1552-92-7 | [2][3] |
| Molecular Formula | C₁₀H₁₆O₂ | [1][2][3] |
| Molecular Weight | 168.23 g/mol | [1][2][3] |
| Boiling Point | 48-49 °C at 0.02 mmHg; 235.9 °C at 760 mmHg | [2][4] |
| Density | 1.05 g/cm³ | [4] |
| Refractive Index (n²⁵D) | 1.4755 | [2] |
| Flash Point | 112.9 °C | [4] |
| Vapor Pressure | 0.0488 mmHg at 25 °C | [4] |
| Solubility | Soluble in dichloromethane and ethyl acetate. | [3][5] |
| InChI Key | MCWDXHYYYNGYGK-UHFFFAOYSA-N | [2] |
| SMILES | CCOC(=O)C=C1CCCCC1 | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of ethyl cyclohexylideneacetate. Various spectroscopic techniques have been used to analyze this compound, with data available from multiple sources.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR spectra are available for ethyl cyclohexylideneacetate.[6]
-
Infrared (IR) Spectroscopy : IR spectra, including ATR-IR, transmission IR, and vapor phase IR, have been recorded.[3][6]
-
Mass Spectrometry (MS) : Mass spectral data, typically from Gas Chromatography-Mass Spectrometry (GC-MS), is also available.[3][6]
-
Raman Spectroscopy : Raman spectral data has been collected for this compound.[3]
Synthesis of Ethyl Cyclohexylideneacetate
The primary and most efficient method for the synthesis of ethyl cyclohexylideneacetate is the Horner-Wadsworth-Emmons (HWE) reaction.[1] This reaction offers high selectivity for the desired E-alkene and utilizes reagents that lead to easily removable byproducts.[7]
Horner-Wadsworth-Emmons Reaction Protocol
This protocol is adapted from a well-established procedure published in Organic Syntheses.[2]
Materials:
-
Sodium hydride (50% dispersion in mineral oil)
-
Dry benzene
-
Triethyl phosphonoacetate
-
Cyclohexanone
-
Ice bath
-
Dry nitrogen atmosphere
-
Standard laboratory glassware for organic synthesis (three-necked flask, stirrer, thermometer, condenser, dropping funnel)
Procedure:
-
Preparation of the Ylide:
-
A dry 500-mL, three-necked flask is purged with dry nitrogen and charged with 16 g (0.33 mole) of a 50% dispersion of sodium hydride in mineral oil and 100 mL of dry benzene.[2]
-
To this stirred mixture, 74.7 g (0.33 mole) of triethyl phosphonoacetate is added dropwise over a 45-50 minute period. The temperature is maintained at 30-35 °C, using cooling if necessary. Vigorous evolution of hydrogen will be observed.[2]
-
After the addition is complete, the mixture is stirred for 1 hour at room temperature to ensure the complete formation of the phosphonate carbanion.[2]
-
-
Reaction with Cyclohexanone:
-
To the resulting clear solution, 32.7 g (0.33 mole) of cyclohexanone is added dropwise over a 30-40 minute period. The temperature is maintained at 20-30 °C using an ice bath.[2]
-
A gummy precipitate of sodium diethyl phosphate will form during the addition.[2]
-
After the addition is complete, the mixture is heated at 60-65 °C for 15 minutes.[2]
-
-
Work-up and Purification:
-
The reaction mixture is cooled to 15-20 °C, and the mother liquor is decanted from the precipitate.[2]
-
The gummy precipitate is washed with several portions of warm benzene.[2]
-
The combined mother liquor and washings are distilled at atmospheric pressure to remove the benzene.[2]
-
The product, ethyl cyclohexylideneacetate, is then distilled under reduced pressure, collecting the fraction at 48-49 °C (0.02 mmHg).[2] This yields 37-43 g (67-77%) of the pure product.[2]
-
Reaction Mechanism and Workflow
The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanism, which is a key concept in organic synthesis.
Caption: Horner-Wadsworth-Emmons reaction pathway for the synthesis of ethyl cyclohexylideneacetate.
Applications in Drug Development
Ethyl cyclohexylideneacetate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][5] Its structural features make it a valuable building block for more complex molecules with therapeutic potential.
One notable application is in the synthesis of Venlafaxine, a widely used antidepressant.[1] The cyclohexylidene moiety is incorporated into the final drug structure, highlighting the importance of this intermediate.
Caption: Logical workflow illustrating the role of ethyl cyclohexylideneacetate in drug development.
Furthermore, research has indicated that ethyl cyclohexylideneacetate and related compounds may exhibit biological activity, such as the inhibition of gabapentin activity.[8] This suggests potential for this chemical scaffold in the discovery of new therapeutic agents.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, ethyl cyclohexylideneacetate is associated with the following hazards:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
The corresponding GHS pictogram is the "Irritant" symbol (exclamation mark).[3] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.[9] In case of contact with skin or eyes, rinse immediately with plenty of water.[9] If swallowed or if respiratory irritation occurs, seek medical attention.[9]
Disclaimer: This document is intended for informational purposes for a technical audience and should not be used as a substitute for a formal safety data sheet (SDS) or professional safety guidance. Always consult the latest SDS for comprehensive safety information before handling this chemical.
References
- 1. Ethyl cyclohexylideneacetate | 1552-92-7 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Ethyl cyclohexylideneacetate | C10H16O2 | CID 73776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Ethyl cyclohexylideneacetate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. spectrabase.com [spectrabase.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Ethyl cyclohexylideneacetate | CymitQuimica [cymitquimica.com]
- 9. biosynth.com [biosynth.com]
